2-cyclopropyl-2,2-dimethoxyethan-1-amine
Description
2-Cyclopropyl-2,2-dimethoxyethan-1-amine is a specialized aliphatic primary amine characterized by a cyclopropyl substituent and two methoxy groups at the C2 position. Its molecular formula is C₆H₁₃NO₂ (inferred from structural analogs in ), with a molecular weight of approximately 143.18 g/mol. The compound’s structure combines the electronic effects of methoxy groups and the steric/ring strain properties of the cyclopropane ring, making it a versatile intermediate in organic synthesis and drug development.
Properties
CAS No. |
2758000-68-7 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2,2-dimethoxyethan-1-amine typically involves the reaction of cyclopropylmethyl bromide with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-2,2-dimethoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclopropyl-substituted aldehydes, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-cyclopropyl-2,2-dimethoxyethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2,2-dimethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound to its target, while the methoxy groups can modulate its electronic properties and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Comparison with Analogues :
- 2,2-Dimethoxyethan-1-amine (): Synthesized via aminoacetaldehyde dimethylacetal reactions, used in β-amino alcohol preparations .
- Fluorinated Analogs (): Incorporate fluorinated substituents for improved lipophilicity, synthesized via nucleophilic substitution or cyclopropane ring modifications.
Physicochemical Properties
Table 2: Key Properties
*Estimated based on structural analogs.
Q & A
Q. How can reaction conditions be optimized for synthesizing 2-cyclopropyl-2,2-dimethoxyethan-1-amine with high purity and yield?
Methodological Answer:
- Key Variables : Optimize temperature (e.g., 50–80°C for cyclopropane ring stability), solvent polarity (e.g., THF or DMF for amine reactions), and catalyst selection (e.g., palladium for cross-coupling) .
- Cyclopropane Integration : Use cyclopropylboronic acids or strained cyclopropane precursors to enhance ring stability during nucleophilic substitution .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol to isolate the amine .
Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the cyclopropyl group (δ ~0.5–1.5 ppm for CH protons) and dimethoxy signals (δ ~3.2–3.4 ppm) .
- LC-MS/MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with electrospray ionization (ESI+) in MRM mode (e.g., m/z 172 → 154 for fragmentation) .
- FT-IR : Validate amine (-NH, ~3350 cm) and ether (C-O-C, ~1100 cm) functional groups .
Q. How should researchers design in vitro assays to screen the biological activity of this compound?
Methodological Answer:
- Receptor Binding Assays : Use radioligand displacement studies (e.g., serotonin or dopamine receptors) with HEK293 cells expressing human GPCRs. Measure IC values via scintillation counting .
- Enzyme Inhibition : Test inhibition of monoamine oxidases (MAO-A/B) using fluorometric assays with kynuramine as a substrate .
- Cytotoxicity Screening : Employ MTT assays on HepG2 cells to assess metabolic interference at concentrations ≤100 µM .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in modulating neurotransmitter systems?
Methodological Answer:
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to serotonin 5-HT or dopamine D receptors. Focus on cyclopropane’s steric effects and methoxy group hydrogen bonding .
- Electrophysiology : Use patch-clamp recordings on neuronal cultures to measure changes in ion channel currents (e.g., Na/K ATPase) post-exposure .
- Metabolomic Profiling : Apply LC-HRMS to identify downstream metabolites in rat brain homogenates, targeting pathways like tryptophan/kynurenine .
Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?
Methodological Answer:
- Cross-Species Validation : Compare bioavailability in rodent vs. primate models using LC-MS/MS plasma analysis. Adjust for species-specific cytochrome P450 metabolism .
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (P) and validate blood-brain barrier penetration via in situ brain perfusion .
- Multi-Omics Integration : Correlate transcriptomic (RNA-seq) and proteomic (SWATH-MS) data to identify metabolic bottlenecks (e.g., amine oxidase overexpression) .
Data Contradiction Analysis
Example : Discrepancies in reported IC values for MAO-B inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
